Methyl 3-amino-5-methylthiophene-2-carboxylate Methyl 3-amino-5-methylthiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 76575-71-8
VCID: VC21323541
InChI: InChI=1S/C7H9NO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,8H2,1-2H3
SMILES: CC1=CC(=C(S1)C(=O)OC)N
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol

Methyl 3-amino-5-methylthiophene-2-carboxylate

CAS No.: 76575-71-8

Cat. No.: VC21323541

Molecular Formula: C7H9NO2S

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-5-methylthiophene-2-carboxylate - 76575-71-8

Specification

CAS No. 76575-71-8
Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
IUPAC Name methyl 3-amino-5-methylthiophene-2-carboxylate
Standard InChI InChI=1S/C7H9NO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,8H2,1-2H3
Standard InChI Key FVKMOPIFLCMZMI-UHFFFAOYSA-N
SMILES CC1=CC(=C(S1)C(=O)OC)N
Canonical SMILES CC1=CC(=C(S1)C(=O)OC)N

Introduction

Chemical Structure and Identification

Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 76575-71-8) is a thiophene derivative characterized by a sulfur-containing heterocyclic ring with specific functional groups. The compound features an amino group at the 3-position, a methyl group at the 5-position, and a methyl carboxylate group at the 2-position .

Chemical Identifiers

The compound can be identified through various chemical identifiers as shown in the following table:

ParameterValue
CAS Number76575-71-8
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
IUPAC Namemethyl 3-amino-5-methylthiophene-2-carboxylate
InChIInChI=1S/C7H9NO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,8H2,1-2H3
InChI KeyFVKMOPIFLCMZMI-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(N)C=C(C)S1
MDL NumberMFCD00130095

Structural Representation

The compound consists of a thiophene ring (a five-membered aromatic heterocycle containing one sulfur atom) substituted with three functional groups: an amino group (-NH2) at position 3, a methyl group (-CH3) at position 5, and a methyl carboxylate ester group (-COOCH3) at position 2 . This specific arrangement of functional groups contributes to the compound's chemical reactivity and applications.

Physical and Chemical Properties

Understanding the physical and chemical properties of Methyl 3-amino-5-methylthiophene-2-carboxylate is essential for its appropriate handling and application in research.

Physical Properties

The physical properties of the compound determine its behavior under various conditions and influence its storage requirements and handling procedures.

PropertyValue
Physical FormSolid
Melting Point84-85°C (in methanol)
Boiling Point319.2±37.0°C (Predicted)
Density1.264±0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in water
LogP2.00650

Chemical Properties

The chemical properties of Methyl 3-amino-5-methylthiophene-2-carboxylate are influenced by its functional groups and heterocyclic structure.

PropertyValue
pKa2.08±0.10 (Predicted)
Storage ConditionsStore in cool, dry place in tightly closed container; under inert gas (nitrogen or argon) at 2-8°C
ReactivityReactive at amino and ester groups; susceptible to oxidation
Incompatible MaterialsOxidizing agents

The amino group at position 3 provides nucleophilic properties, making the compound useful in various reactions including nucleophilic substitutions and additions. The methyl carboxylate group at position 2 provides opportunities for further functionalization through ester hydrolysis, reduction, or transesterification reactions .

Synthesis Methods

Methyl 3-amino-5-methylthiophene-2-carboxylate can be synthesized through various routes, with different methods yielding different levels of purity and efficiency.

General Synthetic Route

A common synthetic route involves a multi-step process starting with but-2-enenitrile (crotononitrile) as detailed below:

Step 1: Reaction of but-2-enenitrile with pyridine and chlorine at 0-13°C
Step 2: Reaction with methyl thioglycolate and potassium carbonate in methanol at 10-20°C for 5 hours

Detailed Synthesis Procedure

A more detailed procedure involves:

  • Mixing cis- and trans-crotononitrile with pyridine

  • Cooling the mixture to 0°C

  • Addition of chlorine under controlled conditions

  • Addition of methyl thioglycolate with potassium carbonate in methanol

  • Maintaining the reaction at 10-20°C for approximately 5 hours

  • Purification of the final product

Applications in Research and Development

Methyl 3-amino-5-methylthiophene-2-carboxylate serves as a versatile building block in various research and development fields.

Pharmaceutical Research

The compound has significant applications in pharmaceutical research:

  • It serves as an intermediate in the synthesis of protein tyrosine kinase inhibitors

  • Derivatives of this compound have been utilized in synthesizing mitogen-activated protein kinase (MAPK) inhibitors

  • It has been used in the synthesis of thiophene-anthranilamides as inhibitors of human factor Xa

  • The compound contributes to the development of pharmaceuticals targeting neurological disorders

Agricultural Chemistry

In agricultural research, Methyl 3-amino-5-methylthiophene-2-carboxylate is used for:

  • Formulation of agrochemicals

  • Enhancing the efficacy of pesticides and herbicides

  • Improving absorption and effectiveness of agricultural chemicals on target plants

Organic Synthesis Applications

The compound serves as a valuable building block in organic synthesis, enabling:

  • Creation of complex molecules for materials science

  • Development of compounds for nanotechnology applications

  • Formation of more complex heterocyclic compounds

  • Synthesis of various substituted thiophene derivatives

Other Applications

Additional applications include:

  • Development of colorants and dyes with excellent stability and colorfastness

  • Biochemical studies exploring enzyme interactions and metabolic pathways

Comparison with Similar Compounds

Understanding how Methyl 3-amino-5-methylthiophene-2-carboxylate compares to similar compounds provides insight into its unique properties and applications.

Comparison with Positional Isomers

Methyl 5-amino-3-methylthiophene-2-carboxylate (CAS: 602310-67-8) is a positional isomer of the target compound. The key differences lie in the positions of the amino and methyl groups on the thiophene ring, which affects its chemical reactivity and biological activities .

Comparison with Different Ester Derivatives

Ethyl 3-amino-5-methylthiophene-2-carboxylate (CAS: 98593-58-9) differs from the target compound in the ester group (ethyl vs. methyl). This difference affects properties such as:

  • Molecular weight (185.25 g/mol compared to 171.22 g/mol)

  • Lipophilicity

  • Biological distribution and activity

  • Hydrolysis rates

Comparison with Bithiophene Derivatives

Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate (CAS: 169759-79-9) is a bithiophene derivative related to the target compound. The presence of an additional thiophene ring significantly alters its electronic properties, making it potentially useful in different applications, particularly in materials science and conducting polymers .

Current Research Trends

Research involving Methyl 3-amino-5-methylthiophene-2-carboxylate continues to evolve across multiple disciplines.

Medicinal Chemistry Research

Recent developments in medicinal chemistry have focused on:

  • Exploring the compound's role in developing selective enzyme inhibitors

  • Investigating potential anti-inflammatory properties

  • Examining its utility in creating compounds with improved pharmacokinetic profiles

  • Studying its application in targeted drug delivery systems

Materials Science Applications

Emerging research in materials science involves:

  • Development of conducting polymers with the compound as a building block

  • Creation of materials with specific optical properties

  • Investigation of the compound's potential in sensor technology

  • Exploration of its use in developing novel dyes and pigments

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator